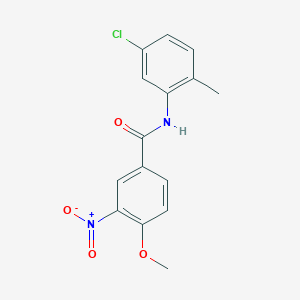
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NM-3 belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of NM-3 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, NM-3 induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process. In neurodegenerative diseases, NM-3 exerts its neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NM-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NM-3 induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, NM-3 reduces oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
実験室実験の利点と制限
One of the main advantages of using NM-3 in lab experiments is its high potency and specificity towards cancer cells, neurodegenerative diseases, and infectious diseases. However, one of the limitations is that NM-3 may have off-target effects on other cellular pathways, which may affect the interpretation of experimental results. Additionally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
将来の方向性
There are several future directions for the research on NM-3. One potential direction is to study the combination therapy of NM-3 with other chemotherapeutic agents in cancer treatment. Another direction is to investigate the neuroprotective effects of NM-3 in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of NM-3 can be further studied to identify its potential as a novel antimicrobial agent. Finally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
合成法
The synthesis of NM-3 involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NM-3 in high yield and purity.
科学的研究の応用
NM-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, NM-3 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspases. In neurology, NM-3 has been studied for its neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, NM-3 has been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(16)8-12(9)17-15(19)10-4-6-14(22-2)13(7-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZVNOXCYGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
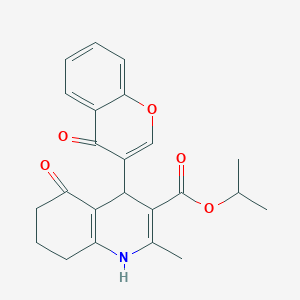
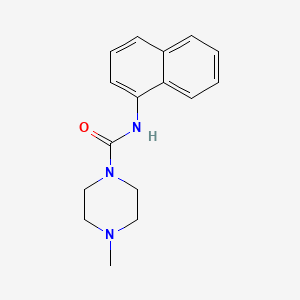
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)
![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
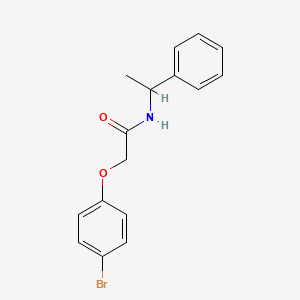
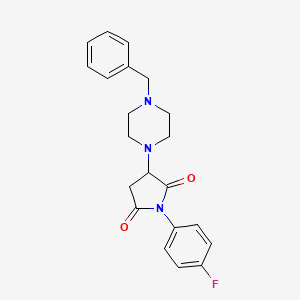
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)